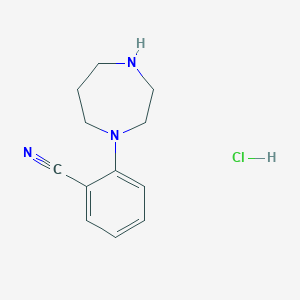

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXLWMDGSYHKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-73-5 | |

| Record name | 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

Attachment to Benzonitrile: The diazepane ring is then attached to a benzonitrile moiety through nucleophilic substitution reactions. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the diazepane, making it a strong nucleophile.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: NaH, K2CO3, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Effects

The presence of the 1,4-diazepane scaffold suggests potential applications in the treatment of anxiety and related disorders. Compounds with similar structures have been extensively studied for their anxiolytic properties. The nitrile group may enhance pharmacokinetic properties, making it a candidate for further research into its effects on the central nervous system.

2. Anticancer Activity

Recent studies have highlighted the potential of nitrile-containing compounds in cancer therapy. For instance, certain nitrile derivatives have been identified as inhibitors of farnesyltransferase, which plays a crucial role in oncogenesis. The incorporation of the nitrile group has been shown to improve solubility and binding affinity to target proteins, thereby enhancing anticancer efficacy .

3. Inhibition of Enzymatic Activity

The compound's structure allows it to interact with various enzymes, making it a candidate for developing inhibitors against specific targets such as dipeptidyl peptidase IV (DPP IV), which is important in diabetes management. Amino nitriles have been shown to act as reversible inhibitors of DPP IV, providing a therapeutic approach for type 2 diabetes .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of related nitrile compounds against various cancer cell lines. The results indicated that compounds with similar structures demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride could exhibit similar effects .

Case Study 2: CNS Activity

In an investigation focused on the central nervous system effects of diazepane derivatives, researchers found that modifications to the diazepane structure could enhance binding affinity to GABA receptors. This suggests that this compound may possess anxiolytic properties akin to those observed with established benzodiazepines .

Mechanism of Action

The mechanism by which 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Ortho vs. Para Substitution

A key structural variant is 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS 1192191-40-4), a para-substituted isomer of the target compound.

- Molecular Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol .

- In contrast, the ortho substitution in the target compound introduces steric hindrance, which may reduce binding affinity but increase selectivity for specific targets . Electronic Effects: The nitrile group’s electron-withdrawing nature is amplified in the ortho position, altering the electron density of the aromatic ring and adjacent functional groups .

Functional Group Variations

a) 2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Key Features: Replaces the nitrile with a carboxylic acid (-COOH), significantly altering solubility and ionization. Bioavailability: The carboxylic acid group (pKa ~4.2) ionizes at physiological pH, enhancing water solubility but reducing cell membrane permeability compared to the non-ionizable nitrile group . Receptor Interactions: The acidic group may form hydrogen bonds with basic residues in target proteins, a property absent in the nitrile-containing compound .

b) 2-(1,4-Diazepan-1-yl)-2-oxoacetamide Hydrochloride

- Molecular Formula : C₉H₁₅ClN₄O₂

- Key Features : Incorporates an oxoacetamide group instead of benzonitrile.

Pharmacological and Physicochemical Properties

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)benzonitrile HCl | 1258650-73-5 | C₁₂H₁₅ClN₄ | 250.73 | Benzonitrile, Diazepane | Moderate (HCl salt) | 1.8 |

| 4-(1,4-Diazepan-1-yl)benzonitrile HCl | 1192191-40-4 | C₁₂H₁₆ClN₃ | 237.73 | Benzonitrile, Diazepane | High (HCl salt) | 1.5 |

| 2-(4-Methyl-diazepan-1-yl)benzoic Acid HCl | - | C₁₃H₁₉ClN₂O₂ | 282.77 | Carboxylic Acid, Diazepane | High (ionized) | 0.3 |

| 2-(1,4-Diazepan-1-yl)-2-oxoacetamide HCl | 2648966-48-5 | C₉H₁₅ClN₄O₂ | 207.70 | Oxoacetamide, Diazepane | High (amide) | -0.2 |

Key Observations

- Lipophilicity : The target compound (LogP ~1.8) is more lipophilic than its carboxylic acid analog (LogP ~0.3), favoring passive diffusion across biological membranes .

- Metabolic Stability : The nitrile group in the target compound is metabolically stable compared to esters or amides, which may undergo enzymatic hydrolysis .

- Docking Potential: Molecular docking studies (e.g., using Glide software) suggest that ortho-substituted nitriles exhibit better fitting into hydrophobic pockets of kinases or GPCRs compared to para isomers, despite higher steric penalties .

Biological Activity

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. Its unique structural features, which include a benzene ring, a nitrile group, and a 1,4-diazepane moiety, suggest that it may interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research.

- Molecular Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol

The compound's structure is significant as it resembles many biologically active molecules, particularly those within the benzodiazepine class, known for their anxiolytic and sedative properties.

The biological effects of this compound are primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The diazepan scaffold is known to modulate GABAergic activity, which is crucial for its potential anxiolytic effects. Studies suggest that compounds with similar structures can act as GABA receptor modulators, influencing anxiety and mood disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- CNS Effects : Investigations into its effects on anxiety and depression have shown promise in preclinical models. The compound's ability to enhance GABAergic transmission may lead to anxiolytic and sedative effects.

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties. Compounds with similar diazepane structures have been explored for their efficacy against various bacterial strains.

- Anticancer Potential : Some derivatives of diazepane-based compounds have demonstrated cytotoxic effects against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to or including this compound:

- Anxiolytic Studies : A study involving animal models demonstrated that compounds with similar diazepan structures exhibited significant reductions in anxiety-like behaviors when administered at specific dosages.

- Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development in oncology .

- Antimicrobial Testing : Research has indicated that related compounds displayed varying levels of activity against pathogenic bacteria, highlighting the need for further exploration into the antimicrobial potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid HCl | C₁₃H₁₉ClN₂O₂ | Contains a methyl group; potential anti-inflammatory properties. |

| 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride | C₁₂H₁₆ClN | Similar structure but different substitution pattern; explored for similar biological activities. |

| 2-(3-Pyridyl)-1,4-diazepane | C₁₂H₁₅N₃ | Features a pyridine ring; studied for neuroactive properties. |

This table illustrates how variations in molecular structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated benzonitrile with 1,4-diazepane under basic conditions (e.g., using K₂CO₃ or Et₃N as a base in DMF or acetonitrile). Post-reaction, the hydrochloride salt is formed via acid precipitation (e.g., HCl in diethyl ether). Similar methods are described for analogous compounds, such as 3-(1,4-diazepan-1-yl)benzonitrile in ligand synthesis .

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures are typical.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the diazepane ring integration (e.g., seven-membered ring protons at δ 2.5–3.5 ppm) and benzonitrile substituent (aromatic protons at δ 7.0–7.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify the molecular ion peak (e.g., [M+H]+ observed in for a related compound).

- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and diazepane N-H/N-C stretches (~3300 cm⁻¹ and ~1600 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity : While some safety data sheets (SDS) report "no known hazards" for structurally similar compounds , others note acute toxicity via ingestion/inhalation . Treat as harmful and minimize aerosol formation.

- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict the compound’s interactions with biological targets?

- Protocol :

Prepare the receptor structure (e.g., PDB file of a dopamine D3 receptor).

Optimize ligand geometry using OPLS-AA force fields.

Perform a systematic conformational search with Glide, combining rigid docking and torsional flexibility.

Score poses using empirical and force-field terms (accuracy <1 Å RMSD in ~50% of cases for similar ligands) .

- Application : Predict binding affinity for neurological targets (e.g., dopamine receptors) to prioritize in vitro assays.

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

- Strategy :

- Core Modifications : Vary substituents on the benzonitrile (e.g., electron-withdrawing groups) or diazepane ring (e.g., alkylation at nitrogen).

- Functionalization : Introduce bioisosteres (e.g., replacing nitrile with amide) to alter solubility or target engagement.

- Case Study : In , substituting the diazepane with a piperazine group improved selectivity for dopamine D3 receptors .

Q. What experimental approaches assess stability under physiological conditions?

- In Vitro Stability Assays :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.

- Metabolic Stability : Use liver microsomes or hepatocytes to evaluate CYP-mediated metabolism.

Data Contradictions and Mitigation

- Safety Data : While reports "no known hazards" for a structurally similar compound highlights acute toxicity for another diazepane derivative . Researchers should default to stricter safety protocols until compound-specific data is available.

- Docking Accuracy : Glide outperforms GOLD and FlexX in ligand flexibility handling , but experimental validation (e.g., X-ray crystallography) is critical to confirm predicted poses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.